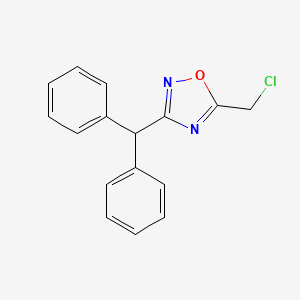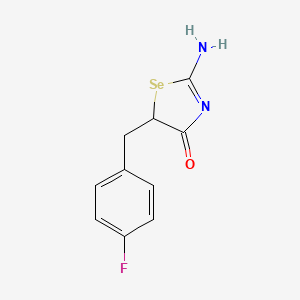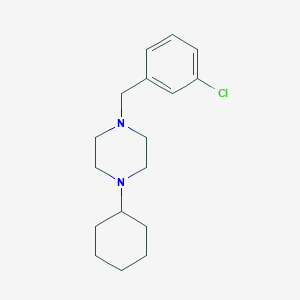
5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole: is an organic compound with the following chemical structure:
C16H12ClN3O2
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of diphenylmethanol with phosgene to form the corresponding chloromethyl diphenylmethanol .
- The chloromethyl diphenylmethanol is then reacted with hydrazine hydrate to yield 5-(chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole .
- Industrial production methods typically involve large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
- Common reagents include hydrazine , alkali metal hydroxides , and acidic conditions .
5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole: can undergo various reactions, including , , and .
- Upon reduction, it forms 5-(methyl)-3-(diphenylmethyl)-1,2,4-oxadiazole .
- Under acidic conditions, it can yield 5-(hydroxymethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, such as antimicrobial properties.
Medicine: Explored for its pharmacological effects, including potential drug candidates.
Industry: Employed in the development of materials and specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent and may involve interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
- Its uniqueness lies in the combination of the chloromethyl group and the diphenylmethyl moiety.
5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole: shares structural features with related compounds like and .
Remember that safety precautions should be taken when handling this compound due to its potential skin absorption.
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-benzhydryl-5-(chloromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O/c17-11-14-18-16(19-20-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 |
InChI Key |
QACSGRVQPYUCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10887328.png)

![[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10887333.png)
![[4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10887341.png)
![Dipropan-2-yl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10887348.png)

![methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10887351.png)


![2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10887373.png)
![4-[(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B10887379.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide](/img/structure/B10887389.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10887396.png)
